molecular formula C10H4Cl2F3NO B11840815 2,5-Dichloro-8-(trifluoromethoxy)quinoline

2,5-Dichloro-8-(trifluoromethoxy)quinoline

Cat. No.: B11840815
M. Wt: 282.04 g/mol
InChI Key: AZEKUKUILRKSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures.

Scientific Research Applications

2,5-Dichloro-8-(trifluoromethoxy)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichloro-8-(trifluoromethoxy)quinoline include other halogenated quinolines and trifluoromethoxy-substituted heterocycles. Examples include:

  • 2,5-Dichloroquinoline
  • 8-Trifluoromethoxyquinoline
  • 2,5-Dichloro-8-methoxyquinoline

Uniqueness

The uniqueness of this compound lies in the combination of chlorine and trifluoromethoxy groups, which enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

2,5-dichloro-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4Cl2F3NO/c11-6-2-3-7(17-10(13,14)15)9-5(6)1-4-8(12)16-9/h1-4H

InChI Key

AZEKUKUILRKSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)OC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.